![molecular formula C12H22N2O2 B1528109 tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate CAS No. 1251019-03-0](/img/structure/B1528109.png)
tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate
Overview
Description
tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate: is an organic compound that features a unique structure combining an azetidine ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate typically involves multiple stepsThe tert-butyl group is often introduced as a protecting group to facilitate the synthesis and can be removed later if necessary .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Deprotection: The tert-butyl group can be removed using reagents like trifluoroacetic acid to reveal the free amine on the azetidine ring.
Substitution: The amine groups in the molecule can undergo alkylation or acylation reactions, depending on the reaction conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Deprotection: Trifluoroacetic acid.
Substitution: Alkylating or acylating agents.
Major Products:
Hydrolysis: tert-Butanol and carboxylic acid derivative.
Deprotection: Free amine on the azetidine ring.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
Tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate has shown promise in drug development, particularly in the context of neurological disorders. Its unique structure allows for modifications that may lead to novel therapeutics aimed at modulating neurotransmitter systems or exhibiting anti-anxiety effects.
2. Structure-Activity Relationship (SAR) Studies
The compound serves as a valuable building block in SAR studies, facilitating the design of new derivatives with enhanced pharmacological profiles. The ability to modify its structure while retaining core features makes it an essential tool in medicinal chemistry research .
Synthetic Applications
1. Multi-Step Organic Synthesis
The synthesis typically involves multi-step organic synthesis techniques that allow for controlled modifications to optimize yield and purity. This aspect is crucial for producing compounds with specific biological activities.
2. Reaction Mechanisms
The compound can undergo various chemical reactions such as hydrolysis, deprotection, and substitution, enabling further exploration of its chemical properties and potential applications in catalysis or material science.
Case Studies
Case Study 1: Neurological Disorders
Research has indicated that derivatives of this compound may exhibit efficacy in modulating neurotransmitter systems implicated in anxiety and depression. Initial studies have focused on synthesizing analogs to assess their binding affinity to specific receptors involved in these conditions.
Case Study 2: Anticancer Research
Preliminary investigations into the anticancer properties of this compound have shown potential activity against certain cancer cell lines. The structure's ability to interact with biological targets opens avenues for developing new anticancer therapies, although further studies are necessary to elucidate mechanisms of action and efficacy.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate involves its interaction with various molecular targets. The compound’s unique structure allows it to bind to specific enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
- tert-Butyl 3-(3-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate .
- tert-Butyl 3-iodoazetidine-1-carboxylate .
- tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate .
Uniqueness: tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate is unique due to its combination of an azetidine ring and a pyrrolidine ring, which provides distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex molecules and the study of enzyme interactions.
Biological Activity
Tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate (CAS No. 1251019-03-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 226.32 g/mol. The compound features a tert-butyl group and a pyrrolidine moiety attached to an azetidine ring, which may contribute to its biological properties.
Structural Information:
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₂N₂O₂ |
Molecular Weight | 226.32 g/mol |
SMILES | CC(C)(C)OC(=O)N1CC(C1)C2CCNC2 |
InChI | InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-10(8-14)9-4-5-13-6-9/h9-10,13H,4-8H2,1-3H3 |
Biological Activity
The biological activity of this compound has not been extensively documented in the literature. However, its structural components suggest potential pharmacological properties. The presence of the pyrrolidine and azetidine rings often correlates with various biological activities such as anticancer and anti-inflammatory effects.
Anticancer Activity
Research indicates that compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of azetidine and pyrrolidine have demonstrated promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Example Study:
A study on azetidine derivatives revealed that compounds with similar structural motifs exhibited IC₅₀ values in the micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, indicating their potential as anticancer agents .
Research Findings
Despite limited direct studies on this compound, related research highlights several important findings:
- Cytotoxicity : Compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines.
- Structure–Activity Relationship (SAR) : Modifications in the chemical structure can enhance biological activity, suggesting that further research could optimize the efficacy of this compound.
- Potential Applications : Given its structure, this compound may serve as a lead for developing new therapeutic agents targeting cancer and other diseases.
Properties
IUPAC Name |
tert-butyl 3-pyrrolidin-3-ylazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-10(8-14)9-4-5-13-6-9/h9-10,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSVASFRYDNVEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251019-03-0 | |
Record name | tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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